Methyl 2-chloroacetoacetate

Description

The exact mass of the compound Methyl 2-chloroacetoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-chloroacetoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloroacetoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

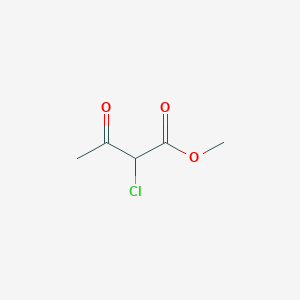

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3/c1-3(7)4(6)5(8)9-2/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQRIAVRKLRQKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884111 | |

| Record name | Butanoic acid, 2-chloro-3-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4755-81-1 | |

| Record name | Methyl 2-chloroacetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4755-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloroacetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004755811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-chloro-3-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-chloro-3-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-chloroacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-CHLOROACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09T3687932 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-Chloroacetoacetate for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 2-Chloroacetoacetate in Synthesis

Methyl 2-chloroacetoacetate (MCA) is a versatile bifunctional molecule that serves as a critical building block in the synthesis of a wide array of pharmaceuticals and other fine chemicals. Its structure, featuring a reactive α-chloro ketone and a methyl ester, allows for a diverse range of chemical transformations, making it an invaluable intermediate for drug development professionals. This guide provides an in-depth exploration of the primary synthetic routes to MCA, focusing on the underlying reaction mechanisms, detailed experimental protocols, and strategies for optimizing yield and purity.

This document is structured to provide not just procedural steps, but a deep mechanistic understanding, empowering researchers to troubleshoot and adapt these methods to their specific needs. We will delve into the two predominant synthetic strategies: the direct chlorination of methyl acetoacetate and the industrial-scale synthesis from diketene.

I. Synthesis via Direct Chlorination of Methyl Acetoacetate

The most common laboratory-scale synthesis of methyl 2-chloroacetoacetate involves the direct chlorination of methyl acetoacetate at the α-position. The choice of chlorinating agent and careful control of reaction conditions are paramount to achieving high yield and selectivity.

A. The Mechanism of Electrophilic Chlorination

The α-carbon of a β-keto ester, such as methyl acetoacetate, is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. This allows for the formation of a nucleophilic enol or enolate intermediate, which is the key reactive species in this transformation.[1]

Keto-Enol Tautomerism: Methyl acetoacetate exists in equilibrium between its keto and enol forms. The enol form, though typically the minor component, is significantly more nucleophilic at the α-carbon.

Caption: Keto-enol tautomerism of methyl acetoacetate.

The Role of Sulfuryl Chloride: Sulfuryl chloride (SO₂Cl₂) is the preferred chlorinating agent for this reaction. It is a source of electrophilic chlorine and offers better control compared to gaseous chlorine. The reaction is believed to proceed through an ionic mechanism, which can be acid-catalyzed.

The detailed mechanism involves the following steps:

-

Enol Formation: The reaction is often initiated by the presence of a small amount of acid, which catalyzes the formation of the enol tautomer.

-

Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic chlorine atom of sulfuryl chloride.

-

Intermediate Formation: A resonance-stabilized cationic intermediate is formed.

-

Deprotonation and Product Formation: A base (which can be the chloride ion or another molecule of the keto ester) removes the proton from the hydroxyl group, regenerating the carbonyl and yielding methyl 2-chloroacetoacetate. The byproducts are sulfur dioxide (SO₂) and hydrochloric acid (HCl).

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 2-Chloroacetoacetate

This guide provides a comprehensive analysis of the spectroscopic data of methyl 2-chloroacetoacetate, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, offering insights grounded in practical application and theoretical principles. Our focus is on not just presenting data, but on interpreting it to elucidate the structural features of the molecule, including the significant influence of keto-enol tautomerism.

Introduction: The Structural Versatility of Methyl 2-Chloroacetoacetate

Methyl 2-chloroacetoacetate (C₅H₇ClO₃, CAS No: 4755-81-1) is a bifunctional compound featuring a ketone, an ester, and a chlorinated carbon. This combination of functional groups makes it a valuable precursor in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification. A crucial aspect of its chemistry, which is directly reflected in its spectroscopic data, is its existence as a mixture of keto and enol tautomers. The position of this equilibrium is sensitive to the solvent and temperature, a factor that must be considered during spectroscopic analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for probing the electronic environment of hydrogen atoms within a molecule. For methyl 2-chloroacetoacetate, the ¹H NMR spectrum provides clear evidence of its structure and the presence of the keto-enol tautomerism.

Data Interpretation

In a typical solvent like deuterochloroform (CDCl₃), the ¹H NMR spectrum of methyl 2-chloroacetoacetate is dominated by the signals of the keto tautomer. The following table summarizes the key signals observed:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Keto Form) |

| ~4.86 | Singlet | 1H | -CH(Cl)- |

| ~3.85 | Singlet | 3H | -OCH₃ |

| ~2.40 | Singlet | 3H | -C(O)CH₃ |

-

Methine Proton (-CH(Cl)-): The singlet at approximately 4.86 ppm corresponds to the proton on the α-carbon, which is deshielded by the adjacent electron-withdrawing chlorine atom and the two carbonyl groups.

-

Methyl Ester Protons (-OCH₃): The singlet around 3.85 ppm is characteristic of the methyl protons of the ester group.

-

Acetyl Protons (-C(O)CH₃): The singlet at about 2.40 ppm is assigned to the protons of the acetyl methyl group.

The presence of the enol form can be detected by the appearance of a characteristic signal for the enolic proton (-OH) in the region of 12-14 ppm and a vinylic proton signal around 5.5-6.0 ppm. The relative integration of these signals compared to the signals of the keto form allows for the quantification of the keto-enol equilibrium. The position of this equilibrium is notably influenced by the solvent, with more polar solvents generally favoring the keto form.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of methyl 2-chloroacetoacetate is as follows:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of methyl 2-chloroacetoacetate into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent can influence the keto-enol equilibrium.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Set the appropriate spectral width, acquisition time, and number of scans. For a routine ¹H NMR spectrum, 16-32 scans are typically sufficient.

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum and enhance signal-to-noise.

Data Interpretation

The ¹³C NMR spectrum of methyl 2-chloroacetoacetate in its predominant keto form will exhibit five distinct signals corresponding to the five carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment (Keto Form) |

| ~195 | Ketone Carbonyl (-C =O) |

| ~165 | Ester Carbonyl (-O-C =O) |

| ~65 | Methine Carbon (-C H(Cl)-) |

| ~53 | Methyl Ester Carbon (-OC H₃) |

| ~28 | Acetyl Carbon (-C(O)C H₃) |

-

Carbonyl Carbons: The two carbonyl carbons are the most deshielded, with the ketone carbonyl appearing at a higher chemical shift (~195 ppm) than the ester carbonyl (~165 ppm).

-

Methine Carbon: The carbon atom bonded to the chlorine atom appears around 65 ppm.

-

Methyl Carbons: The methyl carbon of the ester group is observed at approximately 53 ppm, while the acetyl methyl carbon is found at a more upfield position of about 28 ppm.

The presence of the enol tautomer would give rise to additional signals, most notably for the vinylic carbons (C=C) in the region of 90-160 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the following key differences in the acquisition parameters:

-

Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of solvent) is often required due to the lower sensitivity of the ¹³C nucleus.

-

Data Acquisition: A larger number of scans is necessary to achieve a good signal-to-noise ratio. A wider spectral width is also used to encompass the larger chemical shift range of carbon. Proton decoupling is typically employed.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Data Interpretation

The IR spectrum of methyl 2-chloroacetoacetate, typically recorded as a neat liquid film, will show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1760-1740 | Strong | C=O stretch (Ester) |

| ~1730-1710 | Strong | C=O stretch (Ketone) |

| ~1250-1100 | Strong | C-O stretch (Ester) |

| ~800-600 | Medium-Strong | C-Cl stretch |

-

Carbonyl Stretching: Two distinct, strong absorption bands are expected in the carbonyl region. The ester carbonyl typically absorbs at a higher wavenumber (~1760-1740 cm⁻¹) than the ketone carbonyl (~1730-1710 cm⁻¹). The presence of the electron-withdrawing chlorine atom on the α-carbon can shift these frequencies to higher values.

-

C-O Stretching: A strong band corresponding to the C-O stretching of the ester group is expected in the 1250-1100 cm⁻¹ region.

-

C-Cl Stretching: The C-Cl stretching vibration will give rise to a band in the fingerprint region, typically between 800 and 600 cm⁻¹.

For the enol tautomer, a broad O-H stretching band would be expected in the 3500-3200 cm⁻¹ region, and a C=C stretching band would appear around 1650-1600 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy (Neat Liquid)

-

Sample Preparation:

-

Place one or two drops of neat methyl 2-chloroacetoacetate onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Instrument Setup:

-

Ensure the sample compartment of the FT-IR spectrometer is free of atmospheric water and carbon dioxide by purging with dry air or nitrogen.

-

Acquire a background spectrum with the empty salt plates in the beam path.

-

-

Data Acquisition:

-

Place the sample holder with the prepared salt plates into the spectrometer.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron ionization (EI) is a common technique used for volatile compounds like methyl 2-chloroacetoacetate.

Data Interpretation

The mass spectrum of methyl 2-chloroacetoacetate (molecular weight: 150.56 g/mol ) will show a molecular ion peak (M⁺) and several fragment ions. Due to the presence of chlorine, the molecular ion peak will be accompanied by an M+2 peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 150 and 152 (in a ~3:1 ratio).

-

Loss of OCH₃: [M - 31]⁺ at m/z = 119 and 121. This corresponds to the loss of the methoxy radical from the ester group.

-

Loss of Cl: [M - 35]⁺ at m/z = 115. Loss of a chlorine radical.

-

Acetyl Cation: [CH₃CO]⁺ at m/z = 43. This is often a prominent peak in the spectrum of compounds containing an acetyl group and is likely to be the base peak.

-

Loss of COOCH₃: [M - 59]⁺ at m/z = 91 and 93.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of methyl 2-chloroacetoacetate (e.g., 10-100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS System Setup:

-

Use a suitable capillary column (e.g., a nonpolar or medium-polarity column).

-

Set the appropriate GC oven temperature program to ensure good separation from any impurities and the solvent.

-

Set the injector temperature (e.g., 250 °C) and the MS interface temperature (e.g., 280 °C).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The mass spectrometer will acquire data over a specified mass range (e.g., m/z 40-200) as the compound elutes from the GC column.

-

-

Data Analysis:

-

Identify the peak corresponding to methyl 2-chloroacetoacetate in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Analyze the molecular ion and the fragmentation pattern to confirm the structure.

-

Visualizing Molecular Structure and Spectroscopic Correlation

To aid in the interpretation of the NMR data, the following diagram illustrates the molecular structure of the keto form of methyl 2-chloroacetoacetate with labeled atoms corresponding to the discussed spectroscopic signals.

Caption: Molecular structure of methyl 2-chloroacetoacetate (keto form) with NMR assignments.

Conclusion

The spectroscopic analysis of methyl 2-chloroacetoacetate provides a detailed picture of its molecular structure. ¹H and ¹³C NMR confirm the connectivity of the carbon and hydrogen atoms, while also revealing the dynamic equilibrium between the keto and enol tautomers. IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation pathways. This comprehensive spectroscopic data set is indispensable for any researcher working with this versatile chemical intermediate, ensuring its correct identification and purity assessment in synthetic applications.

References

physical and chemical properties of methyl 2-chloroacetoacetate

An In-depth Technical Guide to Methyl 2-Chloroacetoacetate for Advanced Chemical Synthesis

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the . It provides field-proven insights into its characterization, reactivity, handling, and application as a versatile building block in modern organic synthesis.

Chemical Identity and Structural Elucidation

Methyl 2-chloroacetoacetate (CAS No. 4755-81-1) is a functionalized ketoester critical to the synthesis of a wide array of complex organic molecules.[1] Its structure features a reactive α-chloro substituent adjacent to a ketone and a methyl ester, bestowing upon it a unique and valuable reactivity profile.

-

IUPAC Name : methyl 2-chloro-3-oxobutanoate[2]

-

Synonyms : 2-Chloroacetoacetic Acid Methyl Ester, Methyl 2-chloro-3-oxobutanoate[2][3][5]

The strategic placement of the chlorine atom, the ketone, and the ester functionalities makes this molecule a potent electrophilic intermediate for constructing carbon-carbon and carbon-heteroatom bonds.

Caption: 2D structure of methyl 2-chloroacetoacetate.

Physicochemical Properties

Understanding the physical properties of a reagent is paramount for experimental design, particularly for reaction setup, solvent selection, and purification. Methyl 2-chloroacetoacetate is typically encountered as a liquid under standard laboratory conditions.

| Property | Value | Source(s) |

| Appearance | Colorless to light orange/yellow clear liquid | [3][5] |

| Melting Point | -33 to -32.7 °C (lit.) | [6][7] |

| Boiling Point | 137 °C (lit.) | [6][7] |

| Density | 1.236 g/mL at 25 °C (lit.) | [6][7] |

| Refractive Index (n20/D) | 1.446 (lit.) | |

| Flash Point | 72 °C (161.6 °F) - closed cup |

The compound's relatively high boiling point allows for reactions to be conducted at elevated temperatures with minimal loss to evaporation, while its liquid state at room temperature simplifies handling and dispensing.

Spectroscopic Data and Analytical Characterization

Robust characterization is the cornerstone of chemical synthesis. The structure of methyl 2-chloroacetoacetate can be unequivocally confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct singlets corresponding to the two methyl groups (one from the ester, one from the acetyl group) and the single proton on the α-carbon. The chemical shifts will be influenced by the adjacent electron-withdrawing groups.

-

¹³C NMR Spectroscopy : The carbon NMR will display five signals, corresponding to the two methyl carbons, the α-carbon bearing the chlorine, and the two carbonyl carbons of the ketone and ester functionalities.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester groups, typically in the range of 1720-1760 cm⁻¹. The C-Cl stretch will also be present, though it may be less prominent.

-

Mass Spectrometry (MS) : Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is a key diagnostic feature.[2]

Chemical Reactivity and Synthetic Pathways

The utility of methyl 2-chloroacetoacetate stems from its high reactivity, which is governed by its multiple functional groups. The α-chloro group is a good leaving group, making the α-position susceptible to nucleophilic substitution. The carbonyl groups allow for a wide range of condensation and addition reactions.

Synthesis of Methyl 2-Chloroacetoacetate

A common laboratory-scale synthesis involves the direct chlorination of methyl acetoacetate. The choice of chlorinating agent is critical to control selectivity and minimize the formation of dichlorinated byproducts. Sulfuryl chloride (SO₂Cl₂) is often the reagent of choice for this transformation.

Caption: General workflow for synthesizing methyl 2-chloroacetoacetate.

Protocol: Synthesis via Chlorination

This protocol is a representative procedure adapted from established methods for α-halogenation of β-ketoesters.[8]

-

Reaction Setup : Charge a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer with methyl acetoacetate.

-

Cooling : Cool the reactor to between -5 and 10 °C using an ice-salt bath.

-

Reagent Addition : Slowly add a stoichiometric equivalent of sulfuryl chloride (SO₂Cl₂) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Causality: Slow addition and low temperature are crucial to prevent over-chlorination and control the exothermic reaction.

-

Reaction : After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 4-6 hours until the reaction is complete (monitored by TLC or GC).

-

Work-up : Slowly apply a vacuum to the flask to remove residual HCl and SO₂ gas, which can be passed through a basic scrubber.

-

Purification : Purify the resulting crude oil by vacuum distillation to yield the final product.

Applications in Research and Drug Development

Methyl 2-chloroacetoacetate is a cornerstone intermediate in the synthesis of heterocyclic compounds, which form the structural core of many pharmaceuticals.

Synthesis of Imidazoles and Triazoles

It is frequently used in Hantzsch-type synthesis and other cyclocondensation reactions. For example, it can react with arylamidines in a one-pot synthesis to produce 2-arylimidazole-4-carboxylic acids, which are valuable scaffolds in drug discovery.[9] Similarly, it is a key precursor for synthesizing 3,5-disubstituted 1,2,4-triazoles.[1][6]

Caption: Role in the synthesis of imidazole derivatives.

The causality behind its effectiveness lies in its bifunctional nature. The α-chloro ketone portion readily undergoes condensation with nucleophiles like amidines or hydrazines, while the ester group provides a handle for further derivatization or can participate in the cyclization itself.

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that proper handling is non-negotiable for both safety and experimental integrity.

Hazard Profile : Methyl 2-chloroacetoacetate is classified as harmful and an irritant.[2]

-

Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[10]

-

Signal Word : Warning.[10]

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical splash goggles and a face shield.

-

Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and protective clothing.[5]

-

Respiratory Protection : Use only in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use an appropriate respirator with an organic vapor cartridge (e.g., type ABEK).

Handling and Storage :

-

Handling : Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.[10]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][10] It is classified as a combustible liquid, so it should be kept away from heat, sparks, and open flames.[5]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107332, Methyl 2-chloroacetoacetate. Retrieved from [Link][2]

-

Google Patents. (2015). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate. Retrieved from [8]

Sources

- 1. usbio.net [usbio.net]

- 2. Methyl 2-chloroacetoacetate | C5H7ClO3 | CID 107332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-Chloroacetoacetate | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. Methyl 2-Chloroacetoacetate | 4755-81-1 | TCI AMERICA [tcichemicals.com]

- 6. Methyl 2-chloroacetoacetate | 4755-81-1 [chemicalbook.com]

- 7. Methyl 2-chloroacetoacetate CAS#: 4755-81-1 [m.chemicalbook.com]

- 8. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]

- 9. 2-氯乙酰乙酸甲酯 | Sigma-Aldrich [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Keto-Enol Tautomerism of Methyl 2-Chloroacetoacetate

This guide provides a comprehensive examination of the keto-enol tautomerism in methyl 2-chloroacetoacetate, a molecule of significant interest in synthetic chemistry.[1] For researchers, scientists, and professionals in drug development, a deep understanding of this equilibrium is crucial for controlling reaction pathways and predicting molecular behavior. This document moves beyond a simple description of the phenomenon to offer a detailed exploration of the underlying principles, the influence of electronic and solvent effects, and robust methodologies for its characterization and quantification.

Foundational Principles of Keto-Enol Tautomerism in β-Dicarbonyl Systems

Keto-enol tautomerism is a fundamental concept in organic chemistry, representing an equilibrium between two constitutional isomers: the keto and enol forms.[2] In most simple ketones and aldehydes, the equilibrium heavily favors the more stable keto tautomer.[2] However, in β-dicarbonyl compounds like methyl 2-chloroacetoacetate, the enol form can be significantly stabilized, leading to a measurable equilibrium between the two tautomers.[3]

The stability of the enol form in these systems is attributed to two primary factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a more delocalized and stable π-system.

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group, forming a stable six-membered ring-like structure.[2]

The general equilibrium can be depicted as follows:

Figure 1: General equilibrium between the keto and enol tautomers of methyl 2-chloroacetoacetate.

The Influence of the α-Chloro Substituent

The presence of a chlorine atom at the α-position (C2) of methyl 2-chloroacetoacetate has a profound impact on the keto-enol equilibrium. As an electron-withdrawing group, the chlorine atom influences the stability of the tautomers in several ways:

-

Inductive Effect: The electronegative chlorine atom pulls electron density away from the α-carbon. This inductive withdrawal stabilizes the enolate-like character of the conjugated system in the enol form, thereby increasing the stability of the enol tautomer.[4]

-

Increased Acidity of the α-Proton: The electron-withdrawing nature of the chlorine atom increases the acidity of the α-proton in the keto form, facilitating its removal and the subsequent formation of the enol.

Consequently, it is anticipated that the introduction of the α-chloro substituent will shift the equilibrium position towards the enol form compared to the unsubstituted methyl acetoacetate.

Solvent Effects on the Tautomeric Equilibrium

The solvent in which the tautomeric equilibrium is studied plays a critical role in determining the relative proportions of the keto and enol forms.[5] The polarity of the solvent is a key determinant, with different solvents capable of selectively stabilizing one tautomer over the other.

-

Nonpolar Solvents (e.g., Carbon Tetrachloride, Cyclohexane): In nonpolar environments, the intramolecularly hydrogen-bonded enol form is generally favored. This is because the stabilizing effect of the internal hydrogen bond is most significant when there are no solvent molecules to compete for hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can act as hydrogen bond acceptors, potentially disrupting the intramolecular hydrogen bond of the enol form. However, they can also solvate the polar keto form. The net effect on the equilibrium will depend on the balance of these interactions.

-

Polar Protic Solvents (e.g., Methanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They can form strong intermolecular hydrogen bonds with both the keto and enol forms, which can disrupt the intramolecular hydrogen bond of the enol. This often leads to a stabilization of the more polar keto form and a shift in the equilibrium towards the keto tautomer.[2]

Spectroscopic Characterization and Quantification

A multi-spectroscopic approach is essential for the comprehensive characterization and quantification of the keto-enol tautomerism in methyl 2-chloroacetoacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful and widely used technique for quantifying the keto-enol equilibrium in solution.[3] The interconversion between the keto and enol forms is typically slow on the NMR timescale, resulting in distinct sets of signals for each tautomer.

Expected ¹H NMR Spectral Features:

| Proton | Keto Form (Expected δ, ppm) | Enol Form (Expected δ, ppm) | Multiplicity |

| -CH₃ (acetyl) | ~2.3 | ~2.1 | Singlet |

| -OCH₃ (ester) | ~3.8 | ~3.8 | Singlet |

| α-CH | ~4.5 | - | Singlet |

| =C-OH | - | ~12-13 | Broad Singlet |

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Prepare solutions of methyl 2-chloroacetoacetate in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆, CD₃OD) at a known concentration (typically 0.1-0.2 M).

-

Data Acquisition: Acquire high-resolution ¹H NMR spectra for each sample, ensuring a sufficient relaxation delay to allow for accurate integration.

-

Peak Assignment: Assign the signals corresponding to the keto and enol tautomers based on their characteristic chemical shifts. The downfield signal around 12-13 ppm is a definitive marker for the enolic hydroxyl proton.

-

Integration and Quantification: Carefully integrate the area of well-resolved peaks corresponding to each tautomer. For example, the singlet of the α-CH of the keto form can be compared to the singlet of the acetyl -CH₃ of the enol form.

-

Calculation of Equilibrium Constant (Keq): The equilibrium constant is calculated from the ratio of the integrated areas: Keq = [Enol] / [Keto] = (Integral of Enol Peak) / (Integral of Keto Peak)

(Note: Ensure that the integrated peaks correspond to the same number of protons for a direct comparison, or apply a correction factor if necessary.)

Figure 2: Workflow for the quantification of keto-enol tautomerism using ¹H NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable qualitative information about the functional groups present in each tautomer.

Expected IR Absorption Bands:

| Functional Group | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) |

| C=O (ester) | ~1750 | ~1735 |

| C=O (ketone) | ~1725 | - |

| C=C (enol) | - | ~1650 |

| O-H (enol) | - | 3200-2500 (broad) |

The broad O-H stretch in the enol form is characteristic of the strong intramolecular hydrogen bond. The C=O stretching frequencies in the enol form are typically lower than in the keto form due to conjugation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Computational Modeling and Analysis

Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental findings and providing deeper insights into the thermodynamics and kinetics of the keto-enol tautomerism of methyl 2-chloroacetoacetate.

Protocol for DFT Calculations:

-

Structure Optimization: Build the 3D structures of the keto and both the Z- and E-enol tautomers. Perform geometry optimizations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculations: Calculate the electronic energies of the optimized tautomers. The relative energies, corrected for ZPVE, will indicate the most stable tautomer in the gas phase.

-

Solvent Modeling: To simulate the effect of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM). Repeat the geometry optimizations and energy calculations for each solvent of interest.

-

Transition State Search: To investigate the kinetics of the interconversion, perform a transition state search to locate the saddle point on the potential energy surface connecting the keto and enol forms. Frequency calculations on the transition state structure should yield one imaginary frequency corresponding to the tautomerization reaction coordinate.

-

Data Analysis: From the calculated energies, determine the relative stabilities of the tautomers in the gas phase and in different solvents. The energy of the transition state can be used to calculate the activation energy barrier for the tautomerization process.

Figure 3: Workflow for the computational analysis of keto-enol tautomerism using DFT.

Summary and Outlook

The keto-enol tautomerism of methyl 2-chloroacetoacetate presents a fascinating case study in physical organic chemistry. The interplay of the electron-withdrawing α-chloro substituent and the surrounding solvent environment dictates the position of the tautomeric equilibrium. A thorough understanding and quantification of this equilibrium are paramount for the effective use of this versatile reagent in organic synthesis.

The methodologies outlined in this guide, combining high-resolution NMR spectroscopy for quantitative analysis with IR and UV-Vis spectroscopy for qualitative characterization, and complemented by the predictive power of DFT calculations, provide a robust framework for a comprehensive investigation. For drug development professionals, such detailed characterization of a molecule's dynamic behavior in different environments is a critical step in understanding its reactivity, stability, and potential interactions in biological systems. Future work could involve variable temperature NMR studies to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization, providing an even more complete picture of this dynamic equilibrium.

References

-

Request PDF. Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. [Link]

-

Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. [Link]

-

DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

-

PubChem. Methyl 2-chloroacetoacetate. [Link]

-

ResearchGate. Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. [Link]

-

ResearchGate. Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. [Link]

-

ResearchGate. Keto-enol content in solvents of different polarity. [Link]

-

ResearchGate. Fig. 1. Keto-enol tautomerism and the formation of chelate. Notations.... [Link]

-

New Journal of Chemistry (RSC Publishing). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

SpectraBase. [1,2,3,4-(13)C(4)-ETHYL-2-CHLOROACETOACETATE;KETO-FORM+ENOL-FORM;MIXTURE - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. [Link]

-

ResearchGate. (PDF) Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. [Link]

-

Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. [Link]

-

ChemRxiv. Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. [Link]

-

Semantic Scholar. Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. [Link]

-

ResearchGate. The base-catalyzed keto-enol tautomerism of chrysophanol anthrone. A DFT investigation of the base-catalyzed reaction. [Link]DFT_investigation_of_the_base-catalyzed_reaction)

Sources

A Deep Dive into the Reactivity of Methyl 2-Chloroacetoacetate: A Theoretical and Computational Guide for Synthetic Chemists

Abstract

Methyl 2-chloroacetoacetate stands as a pivotal, yet nuanced, building block in the synthesis of a diverse array of heterocyclic compounds, which are cornerstones in medicinal chemistry and drug development. Its unique structural feature—an electron-withdrawing chlorine atom at the α-position of a β-ketoester—imparts a distinct reactivity profile that warrants a detailed theoretical and computational exploration. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the reactivity of methyl 2-chloroacetoacetate, with a particular focus on its application in the renowned Hantzsch and Biginelli multicomponent reactions. By integrating foundational mechanistic principles with insights from computational chemistry and detailed experimental protocols, this guide aims to empower chemists to rationally design and optimize synthetic routes to novel, high-value heterocyclic scaffolds.

Introduction: The Strategic Importance of Methyl 2-Chloroacetoacetate

Methyl 2-chloroacetoacetate (MCAA) is a versatile reagent in organic synthesis, primarily utilized in the construction of complex molecular architectures. Its bifunctional nature, possessing both a reactive ketone and an ester group, coupled with the influential α-chloro substituent, makes it a valuable precursor for a variety of heterocyclic systems, including imidazoles and triazoles. The presence of the chlorine atom not only provides a potential site for nucleophilic substitution but also significantly modulates the acidity of the α-proton and the electrophilicity of the adjacent carbonyl carbons. This electronic perturbation is the key to understanding its unique behavior in classical multicomponent reactions.

This guide will dissect the theoretical underpinnings of MCAA's reactivity and provide practical, field-proven experimental methodologies for its use in two of the most powerful reactions for heterocycle synthesis: the Hantzsch pyridine synthesis and the Biginelli reaction.

Synthesis of Methyl 2-Chloroacetoacetate

While methyl 2-chloroacetoacetate is commercially available, understanding its synthesis provides context for its stability and potential impurities. The precursor, methyl chloroacetate, is typically synthesized via the esterification of chloroacetic acid with methanol.[1][2] This process often employs an acid catalyst and involves the removal of water to drive the reaction to completion. The reaction kinetics of this esterification have been studied, providing optimal conditions for high conversion rates.[1][2]

The Hantzsch Pyridine Synthesis: A Computational and Mechanistic Perspective

The Hantzsch reaction is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine (1,4-DHP).[3] These 1,4-DHP scaffolds are of immense pharmaceutical importance, with many approved drugs for the treatment of cardiovascular diseases belonging to this class.[4]

The Generally Accepted Mechanism

The mechanism of the Hantzsch synthesis is thought to proceed through a series of condensation and addition reactions.[3] While several pathways have been proposed, a widely accepted mechanism involves the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine core.

Theoretical Considerations for Methyl 2-Chloroacetoacetate in the Hantzsch Reaction

The introduction of an α-chloro substituent in methyl 2-chloroacetoacetate is expected to have a profound impact on the Hantzsch reaction mechanism. Density Functional Theory (DFT) studies on related reactions, such as the Baeyer-Villiger oxidation of α-haloketones, have shown that electron-withdrawing substituents like chlorine can significantly influence the stability of transition states.[5]

Specifically, the α-chloro group in MCAA will:

-

Increase the Acidity of the α-Proton: The inductive effect of the chlorine atom will make the α-proton more acidic, potentially facilitating the formation of the enolate or enamine intermediates.

-

Influence the Stability of Intermediates: The electron-withdrawing nature of chlorine can destabilize any adjacent carbocationic character in transition states, which may alter the preferred reaction pathway or rate.[5] For instance, in the Knoevenagel condensation step, the development of positive charge on the β-carbon of the enolate is less favored.

-

Steric Hindrance: The presence of the chlorine atom may introduce steric hindrance, affecting the approach of reactants and potentially influencing the stereochemical outcome of the reaction.

Experimental Protocol for the Hantzsch Synthesis of Polyhydroquinolines

The Hantzsch reaction can be adapted to a four-component synthesis of polyhydroquinolines, which are also biologically active compounds.[6][7] The following protocol is a general procedure that can be adapted for use with methyl 2-chloroacetoacetate.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), dimedone (1 mmol), methyl 2-chloroacetoacetate (1 mmol), and ammonium acetate (1.2 mmol).

-

Solvent and Catalyst: Add a suitable solvent, such as ethanol, and a catalyst. A variety of catalysts can be employed, including Lewis acids (e.g., Cu(II) complexes) or Brønsted acids.[6][7]

-

Reaction Conditions: The reaction mixture is typically heated under reflux for a period of 2 to 24 hours, depending on the specific substrates and catalyst used. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure polyhydroquinoline derivative.

| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Cu(II) Complex | Ethanol | 2 | 90 | [7] |

| 4-Chlorobenzaldehyde | Manganese Perchlorate | Ethanol | 0.2 | 92 | [6] |

| 4-Methoxybenzaldehyde | Cu(II) Complex | Ethanol | 2.5 | 88 | [7] |

| 3-Nitrobenzaldehyde | Manganese Perchlorate | Ethanol | 0.3 | 88 | [6] |

Table 1: Representative Conditions and Yields for the Hantzsch Synthesis of Polyhydroquinolines.

Visualization of the Hantzsch Reaction Workflow

Caption: Experimental workflow for the Hantzsch synthesis of polyhydroquinolines.

The Biginelli Reaction: Unraveling the Mechanism with Computational Insights

The Biginelli reaction is another cornerstone of multicomponent chemistry, providing a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[8] DHPMs are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[9]

The Accepted Iminium-Based Mechanism

While several mechanistic pathways were initially proposed for the Biginelli reaction, extensive experimental and computational evidence now supports a mechanism that proceeds through an N-acyliminium ion intermediate.[9][10] This key intermediate is formed from the acid-catalyzed condensation of the aldehyde and urea. The enol of the β-ketoester then acts as a nucleophile, attacking the iminium ion. The resulting open-chain ureide subsequently undergoes cyclization and dehydration to furnish the DHPM product.[10]

Theoretical Implications of the α-Chloro Substituent in the Biginelli Reaction

Similar to the Hantzsch reaction, the α-chloro group of methyl 2-chloroacetoacetate is expected to significantly influence the course of the Biginelli reaction.

-

Enhanced Enolization: The electron-withdrawing nature of the chlorine atom will favor the enol tautomer of MCAA, increasing the concentration of the active nucleophile for the reaction with the N-acyliminium ion.

-

Modulation of Nucleophilicity: While enolization is enhanced, the nucleophilicity of the enol's β-carbon might be slightly diminished due to the inductive effect of the chlorine atom. This could potentially slow down the rate of the carbon-carbon bond-forming step.

-

Influence on Cyclization: The electrophilicity of the ketone carbonyl in the open-chain ureide intermediate will be increased by the adjacent chlorine atom. This is expected to facilitate the final intramolecular cyclization step, which is often rate-determining.

DFT studies have been instrumental in mapping the potential energy surface of the Biginelli reaction, providing valuable data on the relative energies of intermediates and transition states.[10][11] These studies confirm that the formation of the N-acyliminium ion and its subsequent reaction with the enol are crucial steps. A comparative computational study of the Biginelli reaction with methyl acetoacetate and methyl 2-chloroacetoacetate would provide precise quantitative insights into the electronic effects of the α-chloro substituent.

Experimental Protocol for the Synthesis of Dihydropyrimidinones

The following is a general and efficient protocol for the synthesis of DHPMs using an alkyl acetoacetate, which can be directly applied to methyl 2-chloroacetoacetate.[12]

Step-by-Step Methodology:

-

Reactant Mixture: In a reaction vessel, combine the aldehyde (1 mmol), methyl 2-chloroacetoacetate (1 mmol), and urea (or thiourea) (1.5 mmol).

-

Catalyst and Conditions: Add a catalytic amount of a suitable acid catalyst (e.g., trichloroacetic acid, 20 mol%).[12] The reaction is often performed under solvent-free conditions at an elevated temperature (e.g., 70-100 °C).

-

Reaction Monitoring: The progress of the reaction is monitored by TLC.

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature. The solid product is then triturated with a suitable solvent (e.g., a mixture of ethyl acetate and hexane), collected by filtration, and washed to afford the pure dihydropyrimidinone.

| Aldehyde | β-Ketoester | Catalyst | Conditions | Time | Yield (%) | Reference |

| Benzaldehyde | Ethyl Acetoacetate | Trichloroacetic Acid | 70 °C, solvent-free | 4 min | 85 | [12] |

| 4-Chlorobenzaldehyde | Methyl Acetoacetate | Trichloroacetic Acid | 70 °C, solvent-free | 5 min | 95 | [12] |

| 4-Methoxybenzaldehyde | Ethyl Acetoacetate | Trichloroacetic Acid | 70 °C, solvent-free | 10 min | 90 | [12] |

| Furfural | Methyl Acetoacetate | Trichloroacetic Acid | 70 °C, solvent-free | 11 min | 88 | [12] |

Table 2: Representative Conditions and Yields for the Biginelli Synthesis of Dihydropyrimidinones.

Visualization of the Biginelli Reaction Mechanism

Caption: The accepted iminium-based mechanism of the Biginelli reaction.

Conclusion and Future Outlook

Methyl 2-chloroacetoacetate is a powerful and versatile reagent for the synthesis of medicinally relevant heterocyclic compounds. A thorough understanding of its reactivity, guided by both theoretical principles and computational studies, is essential for its effective utilization. The electron-withdrawing α-chloro substituent plays a critical role in modulating the acidity of the α-proton and the electrophilicity of the carbonyl groups, thereby influencing the kinetics and outcomes of multicomponent reactions like the Hantzsch and Biginelli syntheses.

While this guide provides a comprehensive overview based on existing literature, further dedicated computational studies, particularly DFT calculations on the reaction mechanisms involving methyl 2-chloroacetoacetate itself, are warranted. Such studies would provide a more quantitative understanding of the transition state energetics and the precise role of the α-chloro group. This deeper insight will undoubtedly pave the way for the rational design of novel synthetic methodologies and the discovery of new bioactive molecules.

References

-

Tale, R. H., et al. (2012). Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions. Molecules, 17(10), 11838-11847. [Link]

-

ChemContent. (2022). Biginelli Reaction. [Link]

-

ResearchGate. Joint Computational and Experimental Investigations on the Synthesis and Properties of Hantzsch-type Compounds: An Overview. [Link]

-

Organic Chemistry Portal. Biginelli Reaction. [Link]

-

Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois. [Link]

-

Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activities. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817. [Link]

-

Wikipedia. Biginelli reaction. [Link]

-

Der Pharma Chemica. One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. [Link]

-

MDPI. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. [Link]

-

Clohessy, T. A., et al. (2017). Chemoselective One-Pot Synthesis of Functionalized Amino-azaheterocycles Enabled by COware. Organic Letters, 19(23), 6368-6371. [Link]

-

ResearchGate. (PDF) THE BIGINELLI REACTION IN DIFFERENTS SOLVENTS AND IN PRESENCE OF BISMUTH NITRATE: THERMODYNAMICAL INVESTIGATION INTO THE MECHANISM BY MEAN DFT CALCULATION AND EXPERIMENTAL RESULTS. [Link]

-

de la Torre, M. C., & Sierra, M. A. (2020). Synthesis of Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 25(18), 4268. [Link]

-

ResearchGate. Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. [Link]

-

ResearchGate. Synthesis of dihydropyrimidinones via Scheme 2. [Link]

-

ResearchGate. DFT study on mechanism of the classical Biginelli reaction. [Link]

-

ArTS. (2021). Biginelli Reaction and β‐Secretase Inhibition: A Multicomponent Reaction as a Friendly Educational Approach to Bioactive Compounds. [Link]

-

Leighton, J. L., & Lectka, T. (1996). A Surprising Mechanistic “Switch” in Lewis Acid Activation: A Bifunctional, Asymmetric Approach to α-Hydroxy Acid Derivatives. Journal of the American Chemical Society, 118(48), 12224-12225. [Link]

-

ResearchGate. (PDF) Synthesis of 1,4-Dihydropyridine Derivatives Under Aqueous Media. [Link]

-

ResearchGate. Methyl Acetoacetate: A Useful Reagent in Multicomponent Reactions. [Link]

-

National Center for Biotechnology Information. Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis. [Link]

-

ResearchGate. Theoretical and Experimental Studies on the Baeyer−Villiger Oxidation of Ketones and the Effect of α-Halo Substituents. [Link]

-

Bakthadoss, M., et al. (2016). Two step, one-pot sequential synthesis of functionalized hybrid polyheterocyclic scaffolds via a solid state melt reaction (SSMR). RSC Advances, 6(82), 78669-78677. [Link]

-

National Center for Biotechnology Information. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. [Link]

-

Wikipedia. Hantzsch pyridine synthesis. [Link]

-

MDPI. Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. [Link]

-

Frontiers in Chemistry. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. [Link]

-

Organic Chemistry Portal. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. [Link]

-

Organic Syntheses. chloroacetamide. [Link]

-

PubMed. Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. [Link]

-

PubChem. Methyl 2-chloroacetoacetate. [Link]

-

MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

-

National Center for Biotechnology Information. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. [Link]

-

ResearchGate. Reaction Kinetics of the Synthesis of Methyl Chloroacetate from Chloroacetic Acid and Methanol. [Link]

-

National Center for Biotechnology Information. Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. [Link]

Sources

- 1. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. sciforum.net [sciforum.net]

- 8. One moment, please... [nanobioletters.com]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 2-chloro-3-oxobutanoate (CAS 4755-81-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-3-oxobutanoate (CAS 4755-81-1), also commonly known as Methyl 2-chloroacetoacetate, is a versatile bifunctional reagent of significant interest in synthetic organic chemistry. Possessing a reactive α-chloro ketone and a methyl ester, this compound serves as a valuable building block for the construction of complex heterocyclic scaffolds, which are central to medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed safety and handling protocols, and a focused examination of its application in the synthesis of substituted imidazoles, supported by a representative experimental protocol.

Compound Identification and Physicochemical Profile

Methyl 2-chloro-3-oxobutanoate is a clear, colorless to yellow liquid under standard conditions.[1][2] Its identity is defined by the following key identifiers and properties:

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-chloro-3-oxobutanoate | [3][4] |

| Synonyms | Methyl 2-chloroacetoacetate, 2-Chloroacetoacetic acid methyl ester | [4][5] |

| CAS Number | 4755-81-1 | [3][6] |

| Molecular Formula | C₅H₇ClO₃ | [3] |

| Molecular Weight | 150.56 g/mol | [3][6] |

| Appearance | Clear yellow liquid | [1] |

| Melting Point | -33 to -32.7 °C | [1][7] |

| Boiling Point | 137 °C (at 760 mmHg) | [1][7] |

| Density | 1.236 g/mL at 25 °C | [1][7] |

| Refractive Index (n²⁰/D) | 1.446 | [1][7] |

| Water Solubility | 50 g/L (at 20 °C) | [1][2] |

| Flash Point | 72 °C (161.6 °F) - Closed Cup | [6][8] |

| SMILES | COC(=O)C(Cl)C(C)=O | [3][7] |

| InChI Key | GYQRIAVRKLRQKP-UHFFFAOYSA-N | [3][7] |

The presence of both an electrophilic carbon bearing the chlorine atom and a ketone functionality makes this molecule a potent precursor for cyclization reactions. Its moderate water solubility and relatively high boiling point are key considerations for reaction setup and purification procedures, often favoring extraction-based workups and vacuum distillation for purification.

Caption: Structure of methyl 2-chloro-3-oxobutanoate.

Synthesis and Reactivity Insights

While various proprietary methods exist, a common and logical laboratory-scale synthesis of methyl 2-chloro-3-oxobutanoate involves the direct α-chlorination of methyl acetoacetate. This reaction leverages the acidic nature of the α-proton, which is positioned between two electron-withdrawing carbonyl groups, facilitating enolate formation.

A plausible synthetic approach is adapted from the chlorination of the corresponding ethyl ester using sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂). The reaction proceeds via the enol or enolate form of the β-ketoester, which acts as a nucleophile, attacking the electrophilic chlorine source.

Caption: Plausible synthesis pathway for the target compound.

The reactivity of methyl 2-chloro-3-oxobutanoate is dominated by its two key functional groups:

-

The α-chloro position: This is a primary site for nucleophilic substitution (Sₙ2) reactions. Amines, amidines, and other nitrogen-based nucleophiles readily displace the chloride, forming a new carbon-nitrogen bond, which is often the initial step in heterocycle formation.

-

The Ketone Carbonyl: This group can participate in condensation reactions. After the initial Sₙ2 reaction, the ketone can react with another nucleophilic site on the attacking molecule (or a second molecule) to facilitate cyclization and dehydration, leading to aromatization.

This dual reactivity makes it an ideal precursor for constructing five- and six-membered rings, as seen in the synthesis of imidazoles, pyrimidines, and triazoles.[1][9]

Key Applications in Heterocyclic Synthesis

A significant application of methyl 2-chloro-3-oxobutanoate is in the one-pot synthesis of 2-arylimidazole-4-carboxylic acids. This transformation, reported by Yoburn and Baskaran, demonstrates a chemoselective cyclization with arylamidines under mild conditions.[9] Imidazoles are a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to their ability to engage in hydrogen bonding and coordinate to metallic centers in enzymes.

The reaction proceeds via a mechanism analogous to the Hantzsch or Debus-Radziszewski imidazole syntheses. The process is initiated by the nucleophilic attack of an amidine nitrogen onto the electrophilic carbon bearing the chlorine atom. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazole ring. The ester group is then typically hydrolyzed under the reaction conditions or in a subsequent step to afford the final carboxylic acid.

Caption: Recommended safety workflow for handling the compound.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield. [8]* Skin Protection: Wear a chemical-resistant lab coat and compatible gloves (e.g., nitrile or neoprene). Take off immediately all contaminated clothing. [1][8]* Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge (e.g., type ABEK). [8]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [10]

Storage and Stability

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids, strong bases, and oxidizing agents. [1]For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended. [1][11]The material is stable under normal storage conditions. [2]

First Aid Measures

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. [1]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [1]* Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

Conclusion

Methyl 2-chloro-3-oxobutanoate is a highly functionalized and valuable reagent for synthetic chemists. Its ability to act as a precursor to important heterocyclic structures, particularly substituted imidazoles, makes it a compound of interest for drug discovery and development programs. The causality of its reactivity stems from the electrophilic α-chloro position and the adjacent ketone, which together facilitate sequential substitution and cyclization reactions. While its utility is clear, the significant hazards associated with its handling demand strict adherence to safety protocols to ensure the protection of laboratory personnel. Careful planning of reaction conditions, particularly the choice of base and solvent, allows for the chemoselective synthesis of diverse molecular scaffolds.

References

-

Yoburn, J. C., & Baskaran, S. (2005). Chemoselective arylamidine cyclizations: mild formation of 2-arylimidazole-4-carboxylic acids. Organic Letters, 7(17), 3801–3803.

-

Matrix Fine Chemicals. (n.d.). METHYL 2-CHLORO-3-OXOBUTANOATE | CAS 4755-81-1. Retrieved January 7, 2026, from [Link]

-

DECHO CHEMICAL. (n.d.). Methyl 2-chloroacetoacetate Cas 4755-81-1. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-chloroacetoacetate. PubChem Compound Database. Retrieved January 7, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Butanoic acid, 2-chloro-3-oxo-, methyl ester. NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 4755-81-1 | Product Name : Methyl 2-chloro-3-oxobutanoate. Retrieved January 7, 2026, from [Link]

Sources

- 1. Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chemoselective arylamidine cyclizations: mild formation of 2-arylimidazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN107118161A - The synthetic method of the carboxylic acid of 2 n-propyl, 4 tolimidazole 6 - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability and Decomposition of Methyl 2-Chloroacetoacetate

Abstract

Methyl 2-chloroacetoacetate (MCA) is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its bifunctional nature, possessing both a reactive chloroacetyl group and a β-keto ester moiety, makes it a versatile building block. However, this reactivity also predisposes it to various degradation pathways, impacting product purity, yield, and safety. This in-depth technical guide provides a comprehensive analysis of the stability and decomposition of methyl 2-chloroacetoacetate under a range of conditions, including hydrolytic (acidic and basic), thermal, and oxidative stress. We will explore the underlying decomposition mechanisms, identify key degradation products, and present detailed experimental protocols for stability assessment. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals to ensure the optimal use, handling, and storage of this important synthetic intermediate.

Introduction to Methyl 2-Chloroacetoacetate: A Profile

Methyl 2-chloroacetoacetate (CAS No: 4755-81-1, Molecular Formula: C₅H₇ClO₃) is a colorless to pale yellow liquid with a molecular weight of 150.56 g/mol .[1][2][3][4][5] Its utility in organic synthesis is primarily derived from the two electrophilic centers and the acidic α-proton, which allow for a variety of chemical transformations. It is a key precursor in the synthesis of heterocyclic compounds such as triazoles and imidazoles.[6] The inherent reactivity of MCA, however, necessitates a thorough understanding of its stability to prevent unwanted side reactions and the formation of impurities.

Table 1: Physicochemical Properties of Methyl 2-Chloroacetoacetate

| Property | Value | Reference(s) |

| CAS Number | 4755-81-1 | [1][2][3][4][5] |

| Molecular Formula | C₅H₇ClO₃ | [1][2][3][4][5] |

| Molecular Weight | 150.56 g/mol | [1][2][3][4][5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 137 °C (lit.) | [6] |

| Melting Point | -33 to -32.7 °C (lit.) | [6] |

| Density | 1.236 g/mL at 25 °C (lit.) | [6] |

| Refractive Index | n20/D 1.446 (lit.) | [6] |

| Flash Point | 72 °C (161.6 °F) - closed cup | [6] |

Decomposition Pathways and Mechanisms

The decomposition of methyl 2-chloroacetoacetate is primarily driven by three key mechanisms: hydrolysis of the ester, decarboxylation of the resulting β-keto acid, and reactions involving the α-chloro substituent. The predominant pathway is highly dependent on the specific conditions, such as pH, temperature, and the presence of nucleophiles or oxidizing agents.

Hydrolytic Decomposition

The ester functionality in MCA is susceptible to both acid- and base-catalyzed hydrolysis.[7] This is often the initial and rate-determining step in its aqueous decomposition.

Under acidic conditions, the hydrolysis of methyl 2-chloroacetoacetate proceeds via an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular).[8] The presence of the electron-withdrawing chloro group is expected to slow the initial protonation of the carbonyl oxygen but facilitate the subsequent nucleophilic attack by water.[9] The reaction is reversible and the products are 2-chloroacetoacetic acid and methanol.[7]

Figure 1: General mechanism for acid-catalyzed hydrolysis of MCA.

Base-catalyzed hydrolysis, or saponification, is a much more rapid and irreversible process for esters.[7] The reaction proceeds through a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular), involving the nucleophilic attack of a hydroxide ion on the ester carbonyl.[10] The products are the salt of 2-chloroacetoacetic acid and methanol.

Figure 3: Mechanism of decarboxylation of the hydrolysis product.

Thermal Decomposition

At elevated temperatures, in the absence of water, methyl 2-chloroacetoacetate can undergo thermal decomposition through various radical and concerted pathways. While specific data for MCA is limited, studies on related compounds like methyl acetate suggest that decomposition begins at high temperatures (around 1000 K in flash pyrolysis) to yield ketene and methanol. [11]For MCA, the presence of the C-Cl bond introduces additional complexities, with the potential for dehydrochlorination and other fragmentation reactions.

Oxidative Decomposition

The presence of oxidizing agents, such as hydrogen peroxide, can lead to the degradation of methyl 2-chloroacetoacetate. The α-position to the ketone is susceptible to oxidation, potentially leading to the formation of more complex carboxylic acids and cleavage products.

Influence of Solvents

The choice of solvent can significantly impact the stability of methyl 2-chloroacetoacetate.

-

Polar protic solvents (e.g., water, methanol, ethanol) can participate in hydrolysis reactions and stabilize charged intermediates through hydrogen bonding. [1][12][13][14]* Polar aprotic solvents (e.g., acetonitrile, DMF, DMSO) are less likely to directly participate in hydrolysis but can influence reaction rates by solvating ions. [1][12][13][14]In general, MCA is expected to be more stable in dry, polar aprotic solvents.

Experimental Protocols for Stability Assessment: A Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. [15][16]The following protocols are designed as a starting point for investigating the stability of methyl 2-chloroacetoacetate. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative of the decomposition pathways. [16]

Materials and Equipment

-

Methyl 2-chloroacetoacetate (high purity)

-

HPLC grade acetonitrile and water

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3% and 30%)

-

HPLC system with a UV detector

-

GC-MS system

-

pH meter

-

Thermostatically controlled oven and water bath

-

Photostability chamber

General Sample Preparation

Prepare a stock solution of methyl 2-chloroacetoacetate in acetonitrile at a concentration of approximately 1 mg/mL. For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of about 0.1 mg/mL.

Stress Conditions

-

To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

If no degradation is observed, repeat the experiment with 1 M HCl. [17][18]

-

To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

-

Keep the solution at room temperature and monitor the degradation at short time intervals (e.g., 0, 15, 30, 60, 120 minutes) due to the expected rapid hydrolysis.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

If the reaction is too fast, consider performing the experiment at a lower temperature (e.g., 4°C). [17][18]

-

To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Withdraw samples at appropriate time points.

-

If no degradation is observed, repeat with 30% H₂O₂. [18]

-

Place a solid sample of methyl 2-chloroacetoacetate in a thermostatically controlled oven at 80°C for 48 hours.

-

Also, expose a solution of MCA in a dry, inert solvent (e.g., acetonitrile) to the same conditions.

-

Analyze the samples at the end of the exposure period.

-